![molecular formula C12H22ClNO2 B2841789 Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride CAS No. 2503156-00-9](/img/structure/B2841789.png)

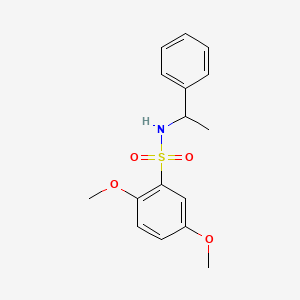

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride, also known as JBIR-22, is a novel compound that has gained significant attention in scientific research. It belongs to the class of bicyclic amines and has shown promising results in various applications, especially in the field of neuroscience.

Aplicaciones Científicas De Investigación

1. Crystallographic and Structural Analysis

The compound's structure has been studied for its unique crystallization properties and strain factors. Clegg, Dulayymi, and Baird (1996) investigated a related compound, methyl 8-chlorobicyclo[7.1.0]deca-1,8-dien-4-yn-2-carboxylate, emphasizing its cyclopropane ring fused to a nine-membered ring, demonstrating significant strain due to the presence of a triple bond and wide angles within the nine-membered ring (Clegg, Dulayymi, & Baird, 1996).

2. Synthesis of Constrained Dipeptide Surrogates

Cluzeau and Lubell (2004) synthesized derivatives of a compound structurally related to Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride, focusing on 4-aryl indolizidin-9-one amino acids. These compounds have applications in studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

3. Solvation Free Energy Studies

Beeson and Dix (1993) researched a similar compound, 1α-amino-8aβ-methylbicyclo[4.4.0]decane-7α-carboxylic acid, to understand solvation free energies in a range of solvents. This study offers insights into ion pairs found in biomolecules and their significance in proton-transfer reactions in biology (Beeson & Dix, 1993).

4. Catalysis and Synthesis of Cyclopentane

Yakura et al. (1999) conducted research on a similar compound involving dirhodium(II)-catalyzed C-H insertion reactions. This research is critical for understanding the synthesis of functionalized cyclopentanes, which have numerous applications in organic synthesis (Yakura et al., 1999).

5. Liquid Crystalline Dendrimeric Polymer Synthesis

Percec and Kawasumi (1992) synthesized and characterized compounds related to this compound for applications in liquid crystalline dendrimeric polymers. These polymers have potential uses in materials science and nano-technology (Percec & Kawasumi, 1992).

6. Novel Rearrangements in Organic Synthesis

Marchand et al. (1987) examined the skeletal rearrangement of a related compound, providing valuable insights into organic synthesis processes. Understanding such rearrangements is crucial for the development of new synthetic methods and compounds (Marchand et al., 1987).

Propiedades

IUPAC Name |

methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)11(10)13;/h8-11H,2-7,13H2,1H3;1H/t8-,9+,10-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYVLHHVYHHTL-JYXVGQNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCCCCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H]2CCCCCC[C@H]2[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)

![1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2841710.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)

![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)

![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)

![2-(4-(benzylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2841726.png)

![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)